molecular formula C24H21FN2O3 B6568912 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 946266-82-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B6568912
CAS No.: 946266-82-6
M. Wt: 404.4 g/mol
InChI Key: DWOUSBXKUAHMOH-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C24H21FN2O3 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.15362070 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C23H18F2N2O2
Molecular Weight 396.39 g/mol
LogP 4.0469
Polar Surface Area 61.62 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The presence of the tetrahydroquinoline core contributes to its biological activity, particularly in medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be summarized as follows:

  • Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving aniline derivatives and ketones.
  • Introduction of Benzoyl Group : Acylation reactions are employed to attach the benzoyl moiety.
  • Fluorophenoxy Group Attachment : The final step involves the introduction of the 2-fluorophenoxy group via nucleophilic substitution reactions.

Antifungal Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, a related compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values lower than those of established fungicides like flutolanil . Such findings suggest potential applications in agricultural settings for managing fungal diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
  • Receptor Modulation : The compound may also modulate receptor activities related to inflammatory pathways, making it a candidate for therapeutic applications in autoimmune diseases .

Case Studies

Several studies highlight the efficacy of tetrahydroquinoline derivatives:

  • Case Study on Antifungal Efficacy :
    • A study reported that a derivative exhibited an EC50 value of 3.44 mg/L against Valsa mali, outperforming traditional fungicides .
  • Therapeutic Applications in Autoimmune Diseases :
    • Research on related compounds indicated their potential as RORγt inverse agonists, showing promise in treating conditions like psoriasis and rheumatoid arthritis with favorable bioavailability .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOUSBXKUAHMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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